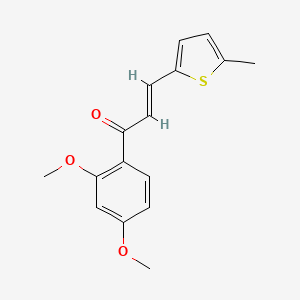

(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-11-4-6-13(20-11)7-9-15(17)14-8-5-12(18-2)10-16(14)19-3/h4-10H,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWPHPXYTURNLP-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 5-methyl-2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

General Reactivity Profile

The compound contains three key functional groups influencing its reactivity:

-

α,β-Unsaturated ketone (enone) system : Prone to nucleophilic additions (e.g., Michael additions), cycloadditions, and redox reactions.

-

Dimethoxyphenyl group : Electron-rich aromatic system capable of electrophilic substitution (e.g., nitration, halogenation).

-

5-Methylthiophene moiety : Sulfur-containing heterocycle with potential for electrophilic substitution or oxidation at the α-position .

Nucleophilic Additions

The enone system can undergo Michael additions with nucleophiles such as amines or thiols. For example:

This reactivity is consistent with chalcone derivatives reported in palladium-catalyzed carbonylative coupling systems .

Oxidation Reactions

Thiophene rings are susceptible to oxidation. Under acidic conditions (e.g., HO/HOAc), the methylthiophene moiety may form sulfoxides or sulfones :

Cycloadditions

The α,β-unsaturated ketone can participate in [4+2] Diels-Alder reactions with dienes, leading to six-membered cyclic products. Reactivity typically requires thermal activation (80–130°C) .

Comparative Reactivity of Structural Analogs

Synthetic Considerations

-

Stability : The enone system may undergo photochemical [2+2] cyclization under UV light, requiring storage in amber glass.

-

Catalytic Systems : Palladium-Xantphos complexes (e.g., (COD)Pd(CHTMS)) enhance carbonylative coupling efficiency in related thiophene-containing systems .

-

Solvent Effects : Polar aprotic solvents (e.g., CDCN) optimize reaction rates in Pd-mediated transformations .

Unexplored Research Directions

-

Asymmetric Catalysis : Chiral ligands could enable enantioselective additions to the enone system.

-

Bioconjugation : Thiophene’s sulfur atom offers potential for gold-nanoparticle functionalization.

-

Photoredox Applications : The extended π-system may facilitate visible-light-mediated reactions.

Scientific Research Applications

Biological Activities

Research has indicated that (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one exhibits several promising biological activities:

Antimicrobial Activity:

- Studies have shown moderate antimicrobial effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans. This suggests potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Properties:

- The compound has been investigated for its anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs .

Anticancer Potential:

- Preliminary studies indicate that this chalcone derivative may inhibit cancer cell growth by interacting with specific cellular targets. Further research is needed to elucidate the mechanisms involved.

Chemistry

In synthetic organic chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation and reduction reactions.

Biology

The compound's potential biological activities make it a subject of interest in pharmacological research. Its ability to interact with enzymes and receptors involved in disease processes could lead to the development of novel therapeutic agents .

Medicine

Due to its promising biological properties, this compound is being explored as a lead candidate for drug development aimed at treating infections, inflammation, and cancer .

Industry

In industrial applications, it can be utilized in the development of new materials and dyes due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to the inhibition of cancer cell growth and proliferation. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

The target compound shares a core chalcone scaffold with several derivatives, but substituent variations significantly influence molecular geometry and intermolecular interactions. Key comparisons include:

Table 1: Structural parameters of selected chalcones

Key Observations :

Electronic and Substituent Effects

Substituents on the aromatic rings modulate electronic properties, impacting reactivity and biological interactions:

Key Observations :

- The target compound’s anti-inflammatory activity (IC50 = 3.13 μM) aligns with other dimethoxyphenyl chalcones, likely due to methoxy groups stabilizing interactions with redox-sensitive transcription factors like NF-κB .

- Radioprotective biphenyl chalcones highlight the importance of methoxy positioning, as 3,4-dimethoxy derivatives (C8) outperform 2,5-dimethoxy (C7) in radical scavenging .

Biological Activity

(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by its unique molecular structure, which includes a prop-2-en-1-one backbone and specific substitutions that enhance its biological activity. This compound has garnered attention for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

- Molecular Formula : CHOS

- Molecular Weight : 288.36 g/mol

- Structural Features : The compound features a dimethoxy-substituted phenyl ring and a methylthiophenyl moiety, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction . This process combines 2,4-dimethoxybenzaldehyde and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions in ethanol or methanol.

Antimicrobial Activity

Recent studies have indicated that chalcone derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacteria and fungi. The results suggest that it possesses moderate activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases. Further studies are needed to elucidate the specific pathways involved in this activity .

Anticancer Properties

The compound has shown promise in anticancer research. It is believed to interact with cellular targets such as enzymes and receptors involved in cancer progression. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of specific enzymes involved in inflammatory responses or cancer cell proliferation.

- Interference with DNA replication in cancer cells.

Further experimental studies are essential to identify the molecular targets and pathways affected by this compound .

Case Studies and Research Findings

Q & A

Q. How can molecular docking predict binding interactions with microbial target proteins (e.g., DNA gyrase)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.